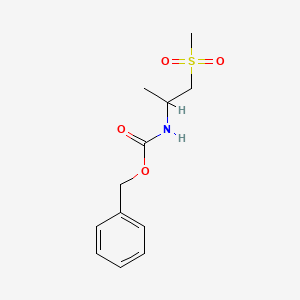
1-Chloro-2-ethoxy-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-ethoxy-3-iodobenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, and iodine groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-ethoxy-3-iodobenzene typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
These reactions are usually carried out under controlled conditions to ensure the correct substitution pattern on the benzene ring. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .
Analyse Chemischer Reaktionen
1-Chloro-2-ethoxy-3-iodobenzene can undergo various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the halogen atoms (chlorine and iodine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as the Heck reaction and Sonogashira coupling, which are important in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-ethoxy-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-ethoxy-3-iodobenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged intermediate (benzenonium ion) which then undergoes further reactions to yield the final product . The presence of electron-withdrawing groups (chlorine and iodine) on the benzene ring can influence the reactivity and stability of these intermediates.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-ethoxy-3-iodobenzene can be compared with other similar compounds such as:
1-Chloro-2-iodobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Chloro-3-iodobenzene: The position of the iodine atom is different, which can affect its reactivity and applications.
1-Chloro-2-ethoxybenzene: Lacks the iodine atom, which reduces its reactivity in coupling reactions.
The unique combination of chlorine, ethoxy, and iodine groups in this compound makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H8ClIO |
|---|---|
Molekulargewicht |
282.50 g/mol |
IUPAC-Name |
1-chloro-2-ethoxy-3-iodobenzene |
InChI |
InChI=1S/C8H8ClIO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
SWALIIOXCZOODJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)


![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14775804.png)


![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)






